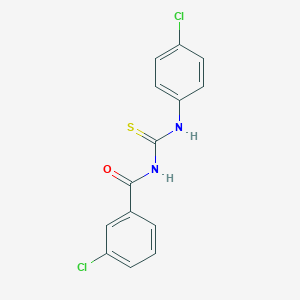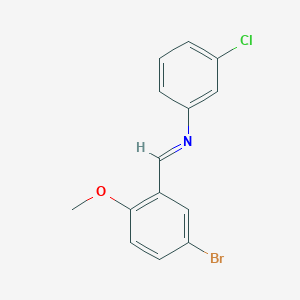![molecular formula C19H17BrN4OS B313973 (4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B313973.png)
(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that features a unique fusion of thiazole, imidazole, and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Construction of the imidazole ring: This involves the condensation of the thiazole intermediate with formamide or similar reagents.
Benzylidene formation: The final step involves the condensation of the brominated intermediate with 4-(diethylamino)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Material Science: Use in the development of organic semiconductors or other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-chloro-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
- 7-fluoro-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
Uniqueness
The presence of the bromine atom in 7-bromo-2-[4-(diethylamino)benzylidene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs, which may have different biological activities and chemical reactivities.
Propiedades
Fórmula molecular |
C19H17BrN4OS |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
(4Z)-10-bromo-4-[[4-(diethylamino)phenyl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C19H17BrN4OS/c1-3-23(4-2)14-7-5-12(6-8-14)9-16-18(25)24-17-15(22-19(24)26-16)10-13(20)11-21-17/h5-11H,3-4H2,1-2H3/b16-9- |
Clave InChI |
VQPGJBYPXUNUGD-SXGWCWSVSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=NC=C(C=C4N=C3S2)Br |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313890.png)
![2-(2-{[(4-Ethoxyphenyl)imino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B313893.png)
![2-(4-{[(4-Ethoxyphenyl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B313894.png)
![N-[(4-butylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B313895.png)
![2-[4-({[4-(Diethylamino)phenyl]imino}methyl)phenoxy]acetamide](/img/structure/B313899.png)

![3-chloro-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B313901.png)


![2-[4-({[4-(Dimethylamino)phenyl]imino}methyl)-2-ethoxyphenoxy]acetamide](/img/structure/B313907.png)
![2-[2-({[4-(Acetylamino)phenyl]imino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B313908.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313910.png)
![3-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B313912.png)
![4-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313913.png)
